MFCD02349758
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Overview
Description
The compound identified by the registry number “MFCD02349758” is a chemical substance with specific properties and applications This compound is of interest in various fields due to its unique chemical structure and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD02349758” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include:
Initial Formation: The starting materials are reacted under controlled conditions to form an intermediate compound. This step often involves the use of catalysts and specific solvents to facilitate the reaction.
Intermediate Processing: The intermediate compound undergoes further chemical reactions, such as oxidation or reduction, to form the desired product. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic routes to increase yield and reduce costs. Industrial production methods may include:
Batch Processing: The compound is produced in large batches, with each step of the synthesis carefully monitored and controlled.
Continuous Processing: The synthesis is carried out in a continuous flow system, allowing for more efficient production and consistent quality.
Chemical Reactions Analysis
Types of Reactions
“MFCD02349758” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
The reactions of “this compound” typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
“MFCD02349758” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which “MFCD02349758” exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Properties
IUPAC Name |
(E)-N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14BrCl2N3O2S/c25-16-3-1-14(2-4-16)9-19-13-29-24(33-19)30-23(31)15(12-28)10-18-6-8-22(32-18)20-11-17(26)5-7-21(20)27/h1-8,10-11,13H,9H2,(H,29,30,31)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPWZQOSNJFRTP-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14BrCl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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